4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione
Overview
Description
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with a chloroacetyl group
Scientific Research Applications
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as pyrrolidine derivatives, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown target selectivity towards various proteins .
Mode of Action
For instance, acetyl chloride is known to be highly reactive and can acetylate amines efficiently .
Biochemical Pathways
Thiazole derivatives, which share structural similarities with the compound, have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
In silico admet prediction has been used to evaluate the drug-likeness properties of similar compounds, revealing improved pharmacokinetic profiles with lower acute oral toxicity .
Result of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione plays a significant role in biochemical reactions due to its reactive chloroacetyl group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The interaction with enzymes such as acetyltransferases and proteases can alter their activity, impacting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by modifying key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying histones, thereby influencing chromatin structure and gene accessibility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The chloroacetyl group can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by modifying transcription factors or histones. The molecular mechanism of action involves the formation of stable covalent bonds, resulting in long-lasting effects on protein function and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Thiomorpholine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiomorpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroacetyl)piperazin-1-yl derivatives: These compounds have similar structures but with a piperazine ring instead of a thiomorpholine ring.
Thiazolidinedione derivatives: These compounds share the dione functionality but have different ring structures.
Uniqueness
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is unique due to the presence of both a chloroacetyl group and a thiomorpholine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCMXSDHJESTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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